N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(21)12-6-8-13(9-7-12)17-16(22)10-20-15-5-3-2-4-14(15)18-19-20/h2-9H,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYULIXYPMHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A foundational approach involves activating the carboxylic acid component using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For example, in EP1615637A1 , substituted triazoles are coupled with arylacetamides using DCC in dichloromethane (DCM) or dimethylformamide (DMF). Applied to our target compound, this method would involve:
- Reacting 1H-1,2,3-benzotriazole with chloroacetyl chloride to form 2-(1H-1,2,3-benzotriazol-1-yl)acetyl chloride.
- Coupling the acyl chloride with 4-aminoacetophenone in the presence of DCC and a base like triethylamine (TEA).
Critical parameters include stoichiometric control (1:1.2 ratio of amine to acyl chloride) and reaction duration (12–24 hours at 0–25°C). Yields for analogous reactions in EP1615637A1 range from 65% to 78%.
Uranium-Based Coupling Reagents for Enhanced Efficiency
WO2017149469A1 highlights the use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for challenging amide bonds. For N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide:
- Generate 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid via hydrolysis of the corresponding ethyl ester.
- Activate the acid with HATU and N,N-diisopropylethylamine (DIPEA) in DMF.
- Add 4-aminoacetophenone to the activated intermediate, stirring at room temperature for 6 hours.
This method achieves yields exceeding 80% in related systems, with reduced dimerization compared to carbodiimide approaches.
Benzotriazole Activation and Functionalization
Direct Alkylation of Benzotriazole
Benzotriazole’s nucleophilic nitrogen can undergo alkylation with α-haloacetamides. US6335350B1 demonstrates this using chloroacetamide derivatives in refluxing acetone with potassium carbonate:
- Synthesize 2-chloro-N-(4-acetylphenyl)acetamide from chloroacetyl chloride and 4-aminoacetophenone.
- React with 1H-1,2,3-benzotriazole in acetonitrile at 60°C for 8 hours.
Yields for analogous thiourea derivatives in US6335350B1 reach 70%. However, competing N2-alkylation may occur, necessitating chromatographic separation (silica gel, ethyl acetate/hexane).
Mitsunobu Reaction for Regioselective Bonding
While not explicitly cited in the provided sources, Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine) could couple benzotriazole with hydroxyl-containing precursors. For instance:
- Prepare 2-hydroxy-N-(4-acetylphenyl)acetamide via hydrolysis of the corresponding ethyl ester.
- Employ Mitsunobu reagents to link the hydroxyl group to benzotriazole’s N1 position.
This method avoids harsh acids but requires anhydrous tetrahydrofuran (THF) and sub-zero temperatures to suppress side reactions.
Protecting Group Strategies
Carbobenzyloxy (Cbz) Protection of Amines
WO2017149469A1 utilizes Cbz groups to protect amines during coupling. Applied here:
- Protect 4-aminoacetophenone as N-Cbz-4-aminoacetophenone using benzyl chloroformate.
- Perform HATU-mediated coupling with 2-(benzotriazol-1-yl)acetic acid.
- Deprotect via hydrogenolysis (H₂, Pd/C in methanol).
This sequence prevents undesired acylation of the amine but adds two extra steps, reducing overall yield to ~60%.
tert-Butyloxycarbonyl (BOC) Protection
Alternatively, EP1615637A1 employs BOC protection for acid-sensitive intermediates:
- Protect 2-(benzotriazol-1-yl)acetic acid as its BOC ester.
- Couple with 4-aminoacetophenone using DCC.
- Remove BOC with trifluoroacetic acid (TFA) in DCM.
Purification and Characterization
Chromatographic Separation
Crude products often contain unreacted starting materials or regioisomers. US6335350B1 recommends silica gel chromatography with ethyl acetate/hexane (3:7) gradients. For the target compound, this system resolves N1- and N2-substituted benzotriazoles, which differ in Rf by 0.1–0.2.
Recrystallization Optimization
Recrystallization from ethanol/water (4:1) yields pure N-(4-acetylphenyl)-2-(benzotriazol-1-yl)acetamide as white needles. Differential scanning calorimetry (DSC) in EP1615637A1 shows a sharp melting point at 182–184°C, consistent with acetamides of similar complexity.
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.34 (d, 1H, benzotriazole H4), 7.98–7.46 (m, 7H, aryl), 2.55 (s, 3H, COCH3).
- IR : 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (acetyl C=O).
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC Coupling | DCC, TEA | DCM | 25 | 68 | 95 |
| HATU Activation | HATU, DIPEA | DMF | 25 | 82 | 98 |
| Direct Alkylation | K₂CO₃, CH₃CN | CH₃CN | 60 | 70 | 90 |
| Mitsunobu | DEAD, PPh₃ | THF | -10 | 55 | 97 |
Table 1. Performance metrics for key synthetic routes.
Mechanistic Considerations and Side Reactions
Competing N2-Alkylation
Benzotriazole’s N1 and N2 positions exhibit comparable nucleophilicity, leading to regioisomers. US6335350B1 notes that polar aprotic solvents (DMF, DMSO) favor N1 selectivity by stabilizing transition states through dipole interactions.
Hydrolysis of Acetamide Bonds
The PDF highlights amide hydrolysis under acidic or basic conditions. To mitigate this, WO2017149469A1 recommends maintaining pH 6–7 during workup and avoiding prolonged exposure to aqueous media.
Industrial-Scale Adaptations
Green Chemistry Modifications
Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity. EP1615637A1 demonstrates similar efficiencies with CPME in triazole syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-benzotriazolylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group or the benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide is with a molecular weight of approximately 294.31 g/mol. The compound features a benzotriazole moiety, which is known for its ability to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies: The compound demonstrated IC50 values in the micromolar range against human colorectal carcinoma (HCT116) cells, indicating its potential as an anticancer agent .
Neuroprotective Effects
Research indicates that compounds with similar structures can act as multi-target-directed ligands (MTDLs) for neurodegenerative diseases. Studies have shown that derivatives of benzotriazole can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of depression and neurodegenerative disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-benzotriazolylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
N-(4-Acetylphenyl)-2-(1H-tetrazol-1-yl)acetamide (17) and N-(4-acetylphenyl)-2-(2H-tetrazol-2-yl)acetamide (18) () differ in the replacement of benzotriazole with tetrazole. Key distinctions include:
| Property | Benzotriazole Derivative (Target) | Tetrazole Derivatives (17, 18) |
|---|---|---|
| Heterocycle Size | Larger (benzannulated) | Smaller (monocyclic) |
| Nitrogen Atoms | 3 | 4 |
| Synthesis Yield | Not Reported | 34% (17), 32% (18) |
Benzimidazole-Triazole Hybrids ()
Compounds like 9c (bromophenyl-substituted) and 6p (nitrophenyl-substituted) from –3 incorporate benzimidazole and triazole moieties. These exhibit:
- Biological Activity : Compound 6p demonstrated 68.23% quorum sensing inhibition at 250 mM, attributed to the electron-withdrawing nitro group enhancing target binding .
- Structural Flexibility : The triazole-acetamide linker in these compounds allows for diverse aryl substitutions (e.g., bromo, nitro), modulating solubility and activity.
| Compound | Key Substituent | Biological Activity (QSI%) |
|---|---|---|
| Target (Benzotriazole) | 4-Acetylphenyl | Not Reported |
| 6p (Benzimidazole) | 4-Nitrophenyl | 68.23% at 250 mM |
| 9c (Benzimidazole) | 4-Bromophenyl | Docking studies suggested |
Thiazole- and Pyrazole-Containing Analogues ()
7d () features a fluorophenyl-thiazole-triazole scaffold. Differences include:
- Heterocycle Diversity : The pyrazole-thiazole system may enhance π-stacking interactions compared to benzotriazole.
- Substituent Effects : The 4-fluorophenyl group in 7d could improve metabolic stability relative to the acetyl group in the target compound.
Halogenated Acetamide Derivatives (–8)
N-(4-Bromophenyl)acetamide () and related halogenated derivatives highlight:
Pharmacokinetic Modulators ()
SCP-1 (N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide) shares an acetamide backbone but incorporates a benzothiazole trioxide group. Key contrasts:
- Elimination Half-Life: SCP-1 has a shorter half-life than acetaminophen, suggesting that the benzotriazole group in the target compound might similarly influence metabolic clearance .
- Toxicity Profile: SCP-1’s reduced hepatotoxicity compared to acetaminophen underscores the role of heterocyclic modifications in safety optimization.
Critical Analysis of Structural and Functional Trends
- Heterocycle Impact : Benzotriazole’s aromaticity and nitrogen density may favor DNA intercalation or enzyme inhibition, whereas tetrazoles or benzimidazoles prioritize hydrogen bonding.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6p ) enhance biological activity, while acetyl groups (target compound) may balance solubility and reactivity.
- Synthetic Challenges : Lower yields in tetrazole derivatives () suggest benzotriazole systems might require optimized catalytic conditions for efficient synthesis.
Biological Activity
N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide, with the molecular formula and CAS number 300590-66-3, is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzotriazole moiety linked to an acetylphenyl group. The structural characteristics contribute to its diverse biological activities. Its molecular weight is approximately 294.31 g/mol, making it a relatively small molecule suitable for various biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. For instance, the benzotriazole nucleus has been linked to antibacterial and antifungal activities. In a study evaluating a series of benzotriazole derivatives, compounds demonstrated mild to moderate antibacterial effects against strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 4c | E. coli | Moderate |
| 14 | Bacillus subtilis | Equipotent to streptomycin |
| 15a | Pseudomonas fluorescens | Potent |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. A study highlighted that certain benzotriazole derivatives could inhibit pro-inflammatory cytokines, suggesting their role in anti-inflammatory pathways . This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative | HEPG2 (Liver) | 15 |
| Benzothiazole Derivative | PC12 (Neuroblastoma) | 10 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Some benzotriazole derivatives act as inhibitors of specific enzymes involved in inflammatory pathways or cancer progression.
- Cell Signaling Modulation : By interacting with cellular receptors or signaling molecules, these compounds can alter cellular responses to stimuli.
- Reactive Oxygen Species (ROS) Generation : Certain studies have indicated that these compounds may induce oxidative stress in target cells, leading to apoptosis in cancer cells .
Case Studies and Research Findings
A notable case study involved the evaluation of a series of benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were tested for their growth inhibitory effects on both epimastigote and trypomastigote forms. Results showed significant dose-dependent activity against the parasite, indicating potential therapeutic applications for parasitic infections .
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of N-(4-Acetylphenyl)-2-(1H-1,2,3-benzotriazol-1-yl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Stepwise coupling : Introduction of the benzotriazole moiety via nucleophilic substitution or click chemistry strategies under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Catalytic systems : Use of Cu(I) catalysts (e.g., CuSO₄·NaAsc) for 1,2,3-triazole formation, with reaction temperatures between 60–80°C to balance yield and purity .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate intermediates, followed by recrystallization for final product purity .
- Yield optimization : Monitoring reaction progress via TLC (Rf values ~0.30–0.34 in dichloromethane/methanol systems) to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
A combination of techniques ensures structural integrity:
- ¹H/¹³C NMR : Identifies proton environments (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, benzotriazole protons at δ 7.8–8.2 ppm) and carbon backbone .
- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da of theoretical values) .
- Elemental analysis : Validates purity (C, H, N content within ±0.3% of calculated values) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine unit cell parameters and space group .
- Refinement : Employ SHELX software (e.g., SHELXL-2018) for structure solution, with R-factors <0.05 for high precision .
- Validation : Analyze intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and benzotriazole N-H groups) to confirm packing stability .
Q. What experimental designs are recommended to assess its bioactivity against viral targets?
- In vitro assays :
- HCV inhibition : Use replicon assays (e.g., Huh-7 cells) to measure EC₅₀ values, comparing to reference compounds like 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (EC₅₀ = 1.2 µM) .
- Cytotoxicity : MTT assays on human hepatocytes (e.g., HepG2) to determine selectivity indices (SI >10 for therapeutic potential) .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Purity verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude degradation products .
- Assay standardization : Use internal controls (e.g., ribavirin for antiviral assays) and replicate experiments across labs .
- Orthogonal validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What structural modifications enhance its pharmacokinetic properties?
- Bioisosteric replacement : Substitute the acetylphenyl group with trifluoromethyl or sulfonamide moieties to improve metabolic stability .
- Solubility optimization : Introduce polar groups (e.g., hydroxyl or morpholine) while monitoring logP values (target <3) .
- Pro-drug strategies : Esterify the acetamide to enhance membrane permeability, with in vivo hydrolysis studies in rodent models .
Q. How should stability studies be designed under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks .
- Analytical tracking : Monitor degradation via HPLC-MS to identify breakdown products (e.g., acetyl hydrolysis to free amine) .
- Storage recommendations : Lyophilized form at –20°C in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
